Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate: is a chemical compound that belongs to the class of organic compounds known as spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single atom. This particular compound features a tert-butyl group, a hydroxymethyl group, and a diazaspiro[3.4]octane core, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted spiro compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a probe in biochemical assays. Its ability to interact with various biological targets makes it a useful tool in drug discovery.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with their active sites. The molecular targets and pathways involved can vary widely, depending on the biological context.
Comparison with Similar Compounds
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
(S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness: Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[34]octane-2-carboxylate stands out due to its spirocyclic structure, which provides unique chemical and physical properties compared to linear or simple cyclic compounds
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)6-13-4-9(12)5-15/h9,13,15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKICTYCRNCDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357354-17-6 |
Source
|
Record name | tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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